2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride
Description
This compound is a structurally complex acetamide derivative featuring a 6-fluorobenzo[d]thiazol-2-yl core, a 4-chlorophenoxy substituent, and a dimethylaminoethyl side chain. Its design integrates pharmacophores known for modulating biological activity, including the fluorinated benzothiazole moiety (implicated in kinase inhibition and anticancer activity) and the dimethylaminoethyl group (enhancing solubility and membrane permeability) . The hydrochloride salt form improves stability and bioavailability, making it suitable for preclinical pharmacological studies.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2S.ClH/c1-23(2)9-10-24(18(25)12-26-15-6-3-13(20)4-7-15)19-22-16-8-5-14(21)11-17(16)27-19;/h3-8,11H,9-10,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGCMEXYGBXREX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)COC3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzothiazole moiety, a chlorophenoxy group, and a dimethylaminoethyl side chain. The synthesis of such compounds typically involves multi-step processes that include the formation of key intermediates, followed by selective substitutions to introduce functional groups.
Table 1: Structural Components
| Component | Description |
|---|---|
| Chlorophenoxy Group | 4-chlorophenoxy |
| Dimethylaminoethyl Group | N-(2-(dimethylamino)ethyl) |
| Benzothiazole Moiety | 6-fluorobenzo[d]thiazol-2-yl |
| Acetamide | Acetamide hydrochloride |
Pharmacological Effects
Research indicates that compounds containing benzothiazole and chlorophenoxy groups exhibit diverse pharmacological properties, including:
- Anticonvulsant Activity : Various derivatives have shown effectiveness in seizure models, with some compounds demonstrating protective indices superior to standard treatments .
- Anticancer Properties : Studies have indicated potential cytotoxicity against cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest .
- Neurotoxicity Evaluation : The neurotoxic effects of these compounds are evaluated through established models, showing varying degrees of safety profiles .
Case Studies
-
Anticonvulsant Activity :
A study evaluated several benzothiazole derivatives for anticonvulsant properties using the maximal electroshock (MES) test. Compounds exhibited ED50 values indicating effective seizure control with acceptable neurotoxicity levels . -
Cytotoxicity in Cancer Models :
Research demonstrated that similar compounds resulted in significant cytotoxic effects in MCF-7 breast cancer and HT-29 colon cancer cell lines. The IC50 values were reported in the low micromolar range, indicating potent anticancer activity . -
Inhibition of Type III Secretion System (T3SS) :
A dissertation highlighted the compound's potential as an inhibitor of T3SS in pathogenic bacteria, showcasing its relevance in developing new antibacterial agents .
Table 2: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride demonstrate significant anticancer properties. For instance, compounds containing thiazole moieties have shown promising results against various cancer cell lines, including breast cancer and prostate cancer. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that thiazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This antimicrobial potential is particularly relevant in the context of increasing antibiotic resistance among pathogens .
Molecular Modeling Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These computational approaches allow researchers to understand the interactions at a molecular level, facilitating the design of more effective analogs. Software such as AutoDock and Schrodinger have been utilized to model these interactions, providing insights into how structural modifications can enhance biological activity .
Case Study 1: Anticancer Screening
A study conducted by the National Cancer Institute evaluated the anticancer properties of a related compound through a single-dose assay across multiple cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition rates, highlighting their potential as therapeutic agents in oncology .
Case Study 2: Antimicrobial Activity Assessment
In vitro assays were performed to assess the antimicrobial efficacy of thiazole derivatives against a range of bacterial strains. The results demonstrated that specific modifications in the chemical structure significantly enhanced antimicrobial activity, suggesting pathways for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Pharmacological Implications
The compound’s structural uniqueness lies in its combination of a fluorinated benzothiazole, chlorophenoxy group, and tertiary amine side chain. Below is a comparison with structurally related acetamide derivatives:
*Calculated molecular weight based on formula.
Key Observations
Bioactivity Modulation via Substituents: The target compound lacks the thiazolidinedione warhead present in GB33 and GB32, which are critical for HDAC4 inhibition .
Physicochemical Properties: The hydrochloride salt improves aqueous solubility compared to neutral analogs like GB33, which may enhance oral bioavailability . Fluorine substitution (6-fluorobenzo[d]thiazol-2-yl) in the target compound and GB33 reduces metabolic degradation, a feature absent in non-fluorinated analogs like BD00964140 .
Synthetic Accessibility: Synthesis of the target compound likely involves coupling 2-(4-chlorophenoxy)acetic acid with a 6-fluorobenzo[d]thiazol-2-amine derivative, followed by dimethylaminoethyl functionalization—similar to methods described for GB33 and 12b .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
